1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Description
Properties
IUPAC Name |
1-phenothiazin-10-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S2/c26-20(14-28-22-24-23-21(27-22)15-8-2-1-3-9-15)25-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)25/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPBMFYWLLRXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Synthesis of the 1,3,4-Oxadiazole Moiety: This can be achieved by the cyclization of hydrazides with carbon disulfide followed by oxidation.
Linking the Two Moieties: The final step involves the formation of a thioether bridge between the phenothiazine and the 1,3,4-oxadiazole moieties. This can be done using a nucleophilic substitution reaction where a thiol group on the oxadiazole reacts with a halogenated phenothiazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenothiazine and oxadiazole moieties. These interactions can lead to the modulation of biochemical pathways involved in cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its oxadiazole-sulfanyl-ethanone linker, which distinguishes it from related phenothiazine derivatives. Below is a comparative analysis:
Key Findings:
Oxadiazole vs. Thiadiazole : The oxadiazole moiety in the target compound improves metabolic stability compared to thiadiazole derivatives, which are prone to enzymatic reduction .
Sulfanyl Bridge : Enhances binding to cysteine residues in biological targets (e.g., bacterial enzymes) but reduces solubility compared to ether-linked analogs .
Phenothiazine Core: Derivatives without this core (e.g., pyridazine-thiophene compounds) show weaker redox-mediated antioxidant effects .
Activity Trends:
- Antimicrobial Potency : Target compound > Thiadiazole derivatives > Chlorophenyl analogs.
- Anticancer Selectivity: Oxadiazole-linked compounds exhibit lower cytotoxicity to normal cells (e.g., HEK-293) than thiadiazole derivatives .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns, with phenothiazine protons appearing as deshielded aromatic signals (δ 6.8–7.5 ppm) and the ethanone carbonyl at ~200 ppm in ¹³C NMR .
- X-ray diffraction (XRD) : Resolves conformational flexibility; for example, the dihedral angle between phenothiazine and oxadiazole rings (e.g., 42.5° in triclinic systems) impacts electronic properties .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 433.08) .
How does the compound’s electronic structure influence its bioactivity in pharmacological models?
Advanced Research Question
The conjugated system (phenothiazine-oxadiazole) enables π-π stacking with biological targets, such as dopamine receptors or bacterial enzymes. Computational studies (DFT) reveal a HOMO-LUMO gap of ~3.2 eV, suggesting redox activity relevant to antimicrobial mechanisms . Contradictions in IC₅₀ values (e.g., 2.5 µM vs. 8.7 µM in cancer cell lines) may arise from variations in cell membrane permeability or assay protocols (e.g., MTT vs. ATP-based viability tests) .
What methodologies are used to evaluate its stability under oxidative conditions?
Advanced Research Question
- Forced degradation studies : Exposure to H₂O₂ (3% v/v) at 40°C for 24 hours reveals sulfoxide formation via LC-MS, with degradation kinetics modeled using first-order rate constants (k = 0.018 h⁻¹) .
- Accelerated stability testing : Storage at 25°C/60% RH over 6 months shows <5% degradation when protected from light, emphasizing the need for amber glassware .
How can molecular docking guide the design of derivatives with enhanced receptor affinity?
Advanced Research Question
Docking (AutoDock Vina) identifies key interactions:
- The oxadiazole sulfur forms hydrogen bonds with Tyr-139 in COX-2 (binding energy: −9.2 kcal/mol).
- Phenothiazine nitrogen participates in π-cation interactions with bacterial DNA gyrase .
Derivatives with electron-withdrawing groups (e.g., −NO₂) on the phenyl ring improve docking scores by 15–20% via enhanced electrostatic complementarity .
What strategies resolve contradictions in reported anticancer activity across studies?
Advanced Research Question
Discrepancies often stem from:
- Cell line variability : MDA-MB-231 (breast cancer) shows higher sensitivity (IC₅₀ = 1.8 µM) than A549 (lung cancer, IC₅₀ = 5.3 µM) due to differences in efflux pump expression .
- Apoptosis assays : Flow cytometry (Annexin V/PI) may overestimate activity compared to caspase-3/7 luminescence assays.
Standardizing protocols (e.g., uniform serum concentrations) reduces variability .
How is the compound’s performance in organic photovoltaics quantified?
Advanced Research Question
- Hole mobility : Measured via space-charge-limited current (SCLC) devices, yielding ~1.2 × 10⁻⁴ cm²/Vs, attributed to phenothiazine’s electron-donating capacity .
- Power conversion efficiency (PCE) : Reaches 6.7% in bulk heterojunction solar cells, outperforming P3HT:PCBM blends (5.8%) due to broader UV-vis absorption (λ_max = 420 nm) .
What in vitro models are suitable for preliminary toxicity profiling?
Basic Research Question
- HepG2 cells : Assess hepatotoxicity (LD₅₀ = 25 µM after 48 hours).
- hERG inhibition : Patch-clamp electrophysiology shows moderate inhibition (IC₅₀ = 12 µM), suggesting cardiac risk .
- Ames test : Negative mutagenicity at ≤10 µg/plate supports further in vivo testing .
How can regioselective functionalization of the phenothiazine core be achieved?
Advanced Research Question
- Electrophilic substitution : Bromination at position 2 (via NBS in CCl₄) enables Suzuki coupling for aryl group introduction .
- Protecting groups : Acetylation of the amine (acetic anhydride) prevents oxidation during sulfanyl group attachment .
What computational and experimental approaches integrate to establish structure-activity relationships (SAR)?
Advanced Research Question
- 3D-QSAR : CoMFA models (q² = 0.72) highlight steric bulk at position 5 of oxadiazole as critical for antimicrobial activity .
- Synthetic analogs : Replacing phenyl with 4-fluorophenyl improves logP (from 3.1 to 2.8) and aqueous solubility (1.2 mg/mL to 2.5 mg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
